molecular formula C18H20N2O B3354202 3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole CAS No. 57980-62-8

3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole

Cat. No.: B3354202
CAS No.: 57980-62-8
M. Wt: 280.4 g/mol
InChI Key: KYWGHAGUKAROKR-UHFFFAOYSA-N
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Description

3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole is a compound that features a pyrrolidine ring attached to a carbazole core through an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole typically involves the following steps:

    Formation of the Ethoxy Linker: The ethoxy group is introduced by reacting 9H-carbazole with an appropriate ethylating agent under basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached to the ethoxy linker through nucleophilic substitution, often using pyrrolidine and a suitable leaving group on the ethoxy chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbazole core.

    Reduction: Reduced forms of the ethoxy or pyrrolidine groups.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy linker and pyrrolidine ring can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-indole: Similar structure but with an indole core instead of carbazole.

    3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-fluorene: Features a fluorene core, offering different electronic properties.

Uniqueness

3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole is unique due to the combination of the carbazole core, which provides stability and electronic properties, and the pyrrolidine ring, which offers flexibility and potential biological activity. This combination makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(2-pyrrolidin-1-ylethoxy)-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-2-6-17-15(5-1)16-13-14(7-8-18(16)19-17)21-12-11-20-9-3-4-10-20/h1-2,5-8,13,19H,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWGHAGUKAROKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC3=C(C=C2)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491768
Record name 3-[2-(Pyrrolidin-1-yl)ethoxy]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57980-62-8
Record name 3-[2-(Pyrrolidin-1-yl)ethoxy]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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